molecular formula C5H10ClN3O2 B606060 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride CAS No. 185444-92-2

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

Cat. No. B606060
CAS RN: 185444-92-2
M. Wt: 179.6
InChI Key: QXGIRCVGFLZIDS-UHFFFAOYSA-N
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Description

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 185444-92-2 . It has a molecular weight of 179.61 and its IUPAC name is 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3O2.ClH/c6-5-7-1-3 (2-8-5)4 (9)10;/h3H,1-2H2, (H,9,10) (H3,6,7,8);1H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

This compound has been identified as a potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) with an IC50 of 2.5 μM . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 179.61 and is soluble in DMSO.

Scientific Research Applications

Betaine/GABA Transporter 1 (BGT1) Substrate-Inhibitors

This compound has been identified as the most potent substrate-inhibitor of the betaine/GABA transporter 1 (BGT1) reported to date . It has potential applications in the development of BGT1-selective pharmacological tool compounds .

Neurological Disorders

Given its role as a potent substrate-inhibitor of BGT1, this compound could potentially be used in the treatment of neurological disorders where dysfunctional GABAergic neurotransmission is implicated, such as epilepsy, insomnia, and stroke .

Osmotic Counterweight Against Halostress

In microorganisms, this compound acts as an osmotic counterweight against halostress . This suggests potential applications in biotechnology, particularly in the engineering of halophilic bacteria .

Mechanism of Action

Target of Action

The primary target of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride is the betaine/GABA transporter 1 (BGT1) . BGT1 is a subtype of the GABA transporters (GATs), which play a critical role in the regulation and termination of the GABA-mediated signaling .

Mode of Action

This compound acts as a substrate-inhibitor of BGT1 . It interacts with the orthosteric site of the transporter . The non-conserved residues Q299 and E52 in hBGT1, as well as the conformational flexibility of the compounds, potentially contribute to the subtype-selectivity of this compound and its analogs .

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . GABA is the principal inhibitory neurotransmitter in the central nervous system and plays a fundamental role in the overall balance between neuronal excitation and inhibition . Dysfunctional GABAergic neurotransmission is implicated in a number of neurological disorders .

Pharmacokinetics

It is known that the compound is a substrate for hbgt1 , suggesting that it may be taken up into cells via this transporter

Result of Action

The compound’s action as a substrate-inhibitor of BGT1 can lead to changes in GABAergic neurotransmission . This could potentially have effects on neuronal excitation and inhibition balance, impacting various neurological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride. It is also soluble in DMSO

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c6-5-7-1-3(2-8-5)4(9)10;/h3H,1-2H2,(H,9,10)(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGIRCVGFLZIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=C(N1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride

CAS RN

185444-92-2
Record name 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: The Betaine/GABA Transporter 1 (BGT1) plays a crucial role in regulating the levels of neurotransmitters GABA (gamma-aminobutyric acid) and betaine in the brain. [] GABA is a major inhibitory neurotransmitter, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. By developing compounds that selectively target BGT1, researchers aim to modulate GABAergic neurotransmission and potentially develop new therapeutic strategies for these conditions. []

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